5-Bromo-2-nitrobenzoic acid
Overview
Description
5-Bromo-2-nitrobenzoic acid is a chemical compound of interest in various fields of synthetic chemistry and materials science. Its unique structure, featuring a bromo and a nitro group attached to a benzoic acid core, enables it to participate in a wide range of chemical reactions, making it a valuable building block for heterocyclic compounds, pharmaceuticals, and organic materials.
Synthesis Analysis
The synthesis of 5-Bromo-2-nitrobenzoic acid and its derivatives often involves halogenation and nitration reactions of benzoic acids or their precursors. For example, similar multireactive compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been utilized as starting materials for the preparation of substituted nitrogenous heterocycles, demonstrating the potential pathway for synthesizing 5-Bromo-2-nitrobenzoic acid based compounds (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-nitrobenzoic acid, such as 5-amino-2-nitrobenzoic acid, has been elucidated through X-ray diffraction, revealing a crystalline structure that forms cyclic dimers via intermolecular hydrogen bonds. This suggests that 5-Bromo-2-nitrobenzoic acid may also exhibit unique structural features conducive to forming stable crystal networks (Mrozek & Głowiak, 2004).
Scientific Research Applications
Chemical Synthesis and Biological Interactions
Crystallography and Molecular Structure Studies
The compound and its relatives have been subjects of crystallographic studies to understand their molecular structures and interactions. These studies provide insights into the nature of intermolecular interactions in benzoic acid derivatives, contributing to the field of materials science and molecular engineering (S. Pramanik, Tanusri Dey, & A. K. Mukherjee, 2019).
Mechanism of Action
Target of Action
Nitro compounds, in general, have been known to interact with a variety of biological targets, including enzymes and cellular structures .
Mode of Action
Nitro compounds typically undergo reduction to form reactive intermediates that can interact with biological targets . In the context of organic synthesis, 5-Bromo-2-nitrobenzoic acid may participate in Suzuki–Miyaura coupling reactions .
Biochemical Pathways
It’s worth noting that nitro compounds can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Result of Action
Nitro compounds can form reactive intermediates that can interact with various cellular components, potentially leading to a variety of effects .
Action Environment
The action of 5-Bromo-2-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry room temperature environment to maintain its stability . Additionally, the compound’s reactivity may be influenced by the presence of other chemicals in the environment .
properties
IUPAC Name |
5-bromo-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNINYRSNPGPWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289945 | |
Record name | 5-bromo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6950-43-2 | |
Record name | 6950-43-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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